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Compound of Interest

Compound Name: 4,6-Diaminopyrimidine

Cat. No.: B116622

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,6-
diaminopyrimidine, a crucial building block in the synthesis of various pharmaceutical and
agrochemical compounds. This document is intended to serve as a detailed resource for
professionals in research and development.

Core Physical and Chemical Properties

4,6-Diaminopyrimidine is a white to almost white crystalline powder.[1] It is a key intermediate
in the production of pharmaceuticals, particularly antifolate drugs used in cancer and bacterial
infection treatments.[1] Its high solubility in water and stability under various conditions make it
a valuable compound in industrial applications.[1]

Table 1: General Properties of 4,6-Diaminopyrimidine

Property Value Source
Molecular Formula CaHeNa [1]
Molecular Weight 110.12 g/mol [1]

White to almost white
Appearance ) [1]
crystalline powder

CAS Number 2434-56-2 [1]
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Physicochemical Data

The physicochemical properties of 4,6-diaminopyrimidine are critical for its application in
synthesis and formulation. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of 4,6-Diaminopyrimidine

Property Value Notes Source
Melting Point 270-271 °C [2][3]

Boiling Point 364.0£22.0 °C Predicted [2]
Density 1.368 + 0.06 g/cm?3 Predicted [2]

pKa 5.78 £0.10 Predicted [3]
Solubility High solubility in water  [1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of 4,6-
diaminopyrimidine.

Table 3: Spectroscopic Data for 4,6-Diaminopyrimidine

Spectroscopy Data

Infrared (IR) Spectrum Conforms to structure

1H NMR Consistent with structure

13C NMR Consistent with structure

UV-Vis Amax at 275 nm (for a derivative)

Experimental Protocols

Detailed methodologies for the determination of key physical and spectral properties are
outlined below. These protocols are based on standard laboratory practices for pyrimidine
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derivatives.

Melting Point Determination

Obijective: To determine the melting point of 4,6-diaminopyrimidine using a standard capillary
melting point apparatus.

Methodology:

A small, dry sample of 4,6-diaminopyrimidine is finely powdered.

e The powdered sample is packed into a capillary tube to a height of 2-3 mm.
e The capillary tube is placed in a melting point apparatus.

e The sample is heated at a steady rate.

e The temperature at which the substance first begins to melt and the temperature at which it
is completely molten are recorded as the melting point range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Obijective: To obtain the infrared spectrum of 4,6-diaminopyrimidine to identify its functional
groups.

Methodology:

¢ A small amount of 4,6-diaminopyrimidine is mixed with dry potassium bromide (KBr).

The mixture is pressed into a thin, transparent pellet.

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

The spectrum is recorded over the range of 4000-400 cm™2.

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the
functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obijective: To obtain *H and *3C NMR spectra of 4,6-diaminopyrimidine for structural

confirmation.

Methodology:

A 5-10 mg sample of 4,6-diaminopyrimidine is dissolved in a suitable deuterated solvent
(e.g., DMSO-ds) in an NMR tube.

The NMR tube is placed in the NMR spectrometer.
For *H NMR, the spectrum is acquired with a typical spectral width of 0-12 ppm.

For 13C NMR, a larger number of scans is typically required, with a spectral width of 0-200
ppm, and proton decoupling is used.

The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm
the molecular structure.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (Amax) of 4,6-

diaminopyrimidine in a suitable solvent.

Methodology:

A stock solution of 4,6-diaminopyrimidine is prepared in a UV-transparent solvent (e.qg.,
ethanol or water) at a known concentration.

Serial dilutions are performed to obtain solutions with absorbance values in the linear range
of the spectrophotometer (typically 0.1 to 1.0).

The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a dual-beam
spectrophotometer.

The wavelength at which the maximum absorbance occurs (Amax) is identified from the
spectrum. A pyrimidine derivative has been shown to have a Amax of 275 nm.[4][5]

Synthetic Pathway Visualization
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4,6-Diaminopyrimidine is a key precursor in the synthesis of antifolates, a class of drugs that
inhibit the action of folic acid in metabolic pathways. The following diagram illustrates a

generalized synthetic pathway.

Further
Cyclocondensation Intermediate Modification Antifolate Drug
"1 (e.g., Pteridine derivative) (e.g., Methotrexate precursor)

4,6-Diaminopyrimidine

Click to download full resolution via product page

Caption: Generalized synthesis of antifolates from 4,6-diaminopyrimidine.

Biological Significance

4,6-Diaminopyrimidine serves as a foundational molecule for the development of various
biologically active compounds. Its derivatives are known to act as antifolates, which are crucial
in chemotherapy and as antimicrobial agents. These compounds function by inhibiting
dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and
amino acids. The structural features of 4,6-diaminopyrimidine allow for modifications that can
be tailored to target DHFR in specific organisms or cell types.

The following diagram illustrates the logical relationship of 4,6-diaminopyrimidine as a
building block for inhibitors of a key biological pathway.
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Caption: Role of 4,6-diaminopyrimidine derivatives in inhibiting the folate pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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